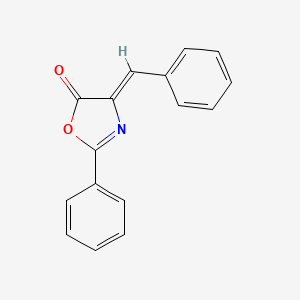

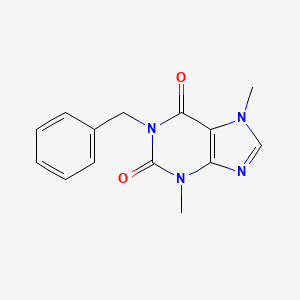

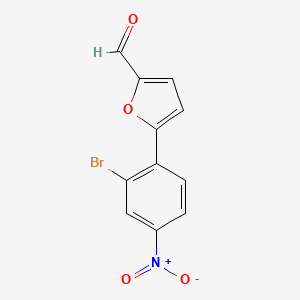

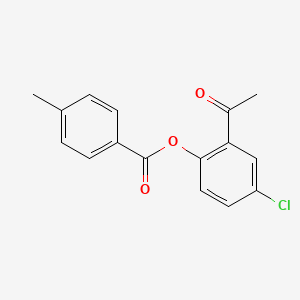

2-フェニル-4-(フェニルメチレン)-5(4H)-オキサゾロン

概要

説明

5(4H)-Oxazolone derivatives, including 2-phenyl-4-(phenylmethylene)-oxazolone, are compounds of significant interest in synthetic organic chemistry due to their versatile applications in the synthesis of various heterocyclic structures and their involvement in numerous chemical reactions. These compounds serve as intermediates in the synthesis of amino acid derivatives, fluorescent markers, and other biologically active molecules.

Synthesis Analysis

The synthesis of 5(4H)-oxazolone derivatives involves several strategies, including the reaction of amino acids with triethyl orthoformate or other carbonyl compounds to form substituted oxazolones. A notable example is the synthesis of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone as a fluorescent analogue of the hapten 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, highlighting the versatility of these compounds in chemical synthesis (Kóczán et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of 5(4H)-oxazolone derivatives, including NMR and X-ray diffraction studies, provides insights into their chemical environment and reactivity. For example, the spectral properties of amino acid conjugates of 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone have been investigated to confirm their structure and understand their behavior in chemical reactions (Benoiton et al., 2009).

Chemical Reactions and Properties

5(4H)-Oxazolone derivatives participate in various chemical reactions, including nucleophilic ring-opening and cycloaddition reactions. For instance, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles, demonstrating the compound's role in facilitating diverse chemical transformations (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of 5(4H)-oxazolone derivatives, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry. These properties are influenced by the substituents on the oxazolone ring and affect the compound's reactivity and utility in organic synthesis.

Chemical Properties Analysis

The chemical properties of 5(4H)-oxazolone derivatives, including their reactivity with amines, nucleophiles, and other organic compounds, are foundational to their application in synthesizing a wide range of chemical products. Studies have explored the reactivity of these compounds under various conditions, offering insights into their potential applications in organic synthesis and drug development (Miroshnikova et al., 2023).

科学的研究の応用

複素環合成のテンプレート

この化合物は、新規複素環骨格の合成のための汎用性の高いテンプレートであることが示されています . この主要なプロトコルには、さまざまな脂肪族、芳香族の第一級アミンおよびジアミンによる求核的開環が含まれ、開鎖アミド付加物が得られます .

多様性指向合成(DOS)

基質制御型DOSによる構造的に多様な骨格の構築は、新しい生物学的に重要な化合物の発見における効果的なツールであることが証明されています . この化合物などのオキサゾロンは、アミノ酸と複素環骨格の立体選択的合成のための一般的なテンプレートとして使用されてきました .

アミノ酸の合成

オキサゾロンは、アミノ酸の多様で立体選択的な合成のための出発ブロックとして使用されてきました . これにより、さまざまな特性と潜在的な用途を持つ、幅広いアミノ酸が生成されます。

オキサゾールの合成

オキサゾロンは、オキサゾールの合成にも使用されてきました . オキサゾールは、医薬品化学や創薬においてさまざまな用途を持つ複素環式化合物の一種です。

β-ラクタムの合成

β-ラクタムは、ペニシリンやセファロスポリンを含む抗生物質のクラスです。 オキサゾロンは、これらの化合物の合成に使用されてきました .

ピロール、イミダゾリン、ピロリン、イミダゾールの合成

オキサゾロンは、ピロール、イミダゾリン、ピロリン、イミダゾールなど、さまざまな複素環式化合物の合成に使用されてきました . これらの化合物は、医薬品化学や医薬品において幅広い用途を持っています。

光化学プロセス

この化合物は、幾何異性化と溶媒からの水素引き抜きという2つの主要な光化学プロセスを受けます . これにより、光化学の研究において興味深いものとなり、光応答性材料の開発に役立つ可能性があります。

生物学的に重要な化合物の合成

この化合物は、生物学的に重要な化合物の合成に使用されてきました . これには、創薬や開発における潜在的な用途を持つ化合物、特に医薬品化学の分野における化合物も含まれます。

特性

IUPAC Name |

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842-74-0 | |

| Record name | Hippuric-benzaldehyde azalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Were there any challenges in characterizing the geometrical isomers of 4-Benzylidene-2-phenyl-2-oxazolin-5-one?

A: While the provided abstracts do not delve into the challenges of characterizing the geometrical isomers of 4-Benzylidene-2-phenyl-2-oxazolin-5-one, they highlight the need for accurate scientific reporting and reproducibility of results. The discrepancies found between the original study's claims and the subsequent replication emphasize the importance of rigorous experimental validation within the scientific community. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)